Tert-butyl-dimethyl-piperidin-1-yloxysilane
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Overview
Description
Tert-butyl-dimethyl-piperidin-1-yloxysilane is a chemical compound that features a piperidine ring bonded to a tert-butyl group and a dimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-piperidin-1-yloxysilane typically involves the reaction of piperidine derivatives with tert-butyl and dimethylsilyl reagents. One common method involves the use of tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-dimethyl-piperidin-1-yloxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl-dimethyl-piperidin-1-yloxysilane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-piperidin-1-yloxysilane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl-4-(tosyloxy)methylpiperidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline
Uniqueness
Tert-butyl-dimethyl-piperidin-1-yloxysilane is unique due to its combination of a piperidine ring with both tert-butyl and dimethylsilyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H25NOSi |
---|---|
Molecular Weight |
215.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-piperidin-1-yloxysilane |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-12-9-7-6-8-10-12/h6-10H2,1-5H3 |
InChI Key |
LAKLLEOEDXTNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ON1CCCCC1 |
Origin of Product |
United States |
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